molecular formula C26H22N2O8 B3613237 METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO]BENZOATE

METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO]BENZOATE

Cat. No.: B3613237
M. Wt: 490.5 g/mol
InChI Key: ROJGDGSSUYQLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] typically involves multi-step organic reactions. One common method involves the esterification of benzoic acid derivatives followed by acylation and carbamoylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[3-(HYDROXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE]
  • METHYL 2-[3-(ACETYLOXY)-5-{[2-(CARBOXY)PHENYL]CARBAMOYL}BENZOATE]
  • METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOIC ACID]

Uniqueness

METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZOATE] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[[3-acetyloxy-5-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8/c1-15(29)36-18-13-16(23(30)27-21-10-6-4-8-19(21)25(32)34-2)12-17(14-18)24(31)28-22-11-7-5-9-20(22)26(33)35-3/h4-14H,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGDGSSUYQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO]BENZOATE
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METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO]BENZOATE
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METHYL 2-[3-(ACETYLOXY)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO]BENZOATE

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